2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
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Overview
Description
2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as MMPEP and has been extensively studied for its potential use in the treatment of neurological disorders. MMPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has shown promising results in preclinical studies.
Mechanism of Action
MMPEP is a selective antagonist of the 2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide receptor, which is a type of glutamate receptor that is involved in various neurological processes such as learning and memory, anxiety, and pain. By blocking the activation of 2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, MMPEP reduces the excitability of neurons and modulates the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
MMPEP has been shown to have several biochemical and physiological effects in animal models. It reduces the levels of glutamate in the brain, which is an excitatory neurotransmitter that is involved in various neurological processes. MMPEP also increases the levels of GABA, which is an inhibitory neurotransmitter that reduces the excitability of neurons. Additionally, MMPEP has been shown to reduce the levels of oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
MMPEP has several advantages for lab experiments. It is a highly selective antagonist of the 2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide receptor, which reduces the risk of off-target effects. MMPEP is also stable and can be easily synthesized in large quantities. However, one limitation of MMPEP is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of MMPEP. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. MMPEP has also been shown to have potential as an analgesic and could be studied further for its pain-relieving properties. Additionally, the development of more soluble forms of MMPEP could improve its efficacy and ease of administration in vivo.
Synthesis Methods
The synthesis of MMPEP involves a series of chemical reactions starting from 4-methylacetanilide. The first step involves the conversion of 4-methylacetanilide to 4-methylphenylhydrazine, which is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-methylphenyl)hydrazinecarboxylate. The final step involves the reaction of ethyl 2-(4-methylphenyl)hydrazinecarboxylate with 2-methylbenzoyl chloride to form MMPEP.
Scientific Research Applications
MMPEP has been extensively studied for its potential use in the treatment of neurological disorders such as Fragile X syndrome, autism, and schizophrenia. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. MMPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome. Similarly, MMPEP has also been shown to improve social behavior in animal models of autism and reduce psychosis-like behavior in animal models of schizophrenia.
properties
IUPAC Name |
2-methyl-N-[1-(4-methylanilino)-1-oxopropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-10-15(11-9-12)20-17(21)14(3)19-18(22)16-7-5-4-6-13(16)2/h4-11,14H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKDTMISKSLNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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